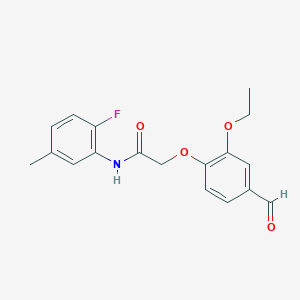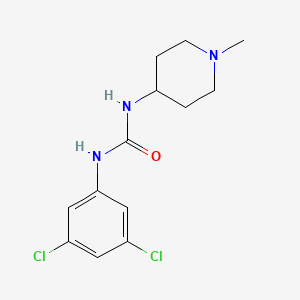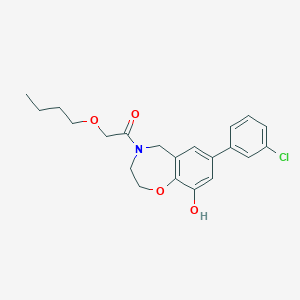
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CFPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in pre-clinical studies for the treatment of various types of cancer and inflammatory diseases.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce inflammation in inflammatory diseases. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in pre-clinical studies. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by blocking the activity of several kinases that are involved in the regulation of cell growth and survival. In inflammatory diseases, this compound can reduce inflammation by inhibiting the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its potency and selectivity for several kinases that are involved in cancer and inflammatory diseases. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea research include the development of more potent and selective analogs, optimization of the synthesis method for improved yield and purity, and investigation of its potential therapeutic applications in other diseases such as neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in pre-clinical studies for the treatment of cancer and inflammatory diseases. This compound exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. Although this compound has limitations, such as its poor solubility in water, it has several advantages, including its potency and selectivity for several kinases. Further research is needed to determine its safety and efficacy in human clinical trials and explore its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-pyridyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, such as VEGFR, FGFR, and PDGFR. This compound has also been shown to inhibit the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-11(15)10(14)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUABXMSZCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)
![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)
![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)